Cas no 104515-01-7 (6-bromo-4H,7H-thieno3,2-bpyridin-7-one)
6-bromo-4H,7H-thieno3,2-bpyridin-7-one Chemical and Physical Properties
Names and Identifiers
-
- Thieno[3,2-b]pyridin-7(4H)-one, 6-bromo-
- 6-bromothieno[3,2-b]pyridin-7-ol
- 6-bromo-4H,7H-thieno3,2-bpyridin-7-one
- BS-18201
- MFCD28139683
- VILZHAAMUURYBH-UHFFFAOYSA-N
- SY267392
- 875340-62-8
- C91359
- AKOS037649402
- 6-bromothieno[3,2-b]pyridin-7(4H)-one
- EN300-2935067
- 6-bromo-4H-thieno[3,2-b]pyridin-7-one
- DB-113947
- 104515-01-7
- CS-0160520
- SCHEMBL3566329
- 6-Bromo-thieno[3,2-b]pyridin-7-ol
-
- MDL: MFCD28139683
- Inchi: 1S/C7H4BrNOS/c8-4-3-9-5-1-2-11-7(5)6(4)10/h1-3H,(H,9,10)
- InChI Key: VILZHAAMUURYBH-UHFFFAOYSA-N
- SMILES: BrC1=CNC2C=CSC=2C1=O
Computed Properties
- Exact Mass: 228.91972
- Monoisotopic Mass: 228.91970g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 57.3Ų
Experimental Properties
- PSA: 29.1
6-bromo-4H,7H-thieno3,2-bpyridin-7-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2935067-1g |
6-bromo-4H,7H-thieno[3,2-b]pyridin-7-one |
104515-01-7 | 95% | 1g |
$390.0 | 2023-09-06 | |
| Enamine | EN300-2935067-5g |
6-bromo-4H,7H-thieno[3,2-b]pyridin-7-one |
104515-01-7 | 95% | 5g |
$1668.0 | 2023-09-06 | |
| Enamine | EN300-2935067-10g |
6-bromo-4H,7H-thieno[3,2-b]pyridin-7-one |
104515-01-7 | 95% | 10g |
$3268.0 | 2023-09-06 | |
| Enamine | EN300-2935067-0.05g |
6-bromo-4H,7H-thieno[3,2-b]pyridin-7-one |
104515-01-7 | 95% | 0.05g |
$90.0 | 2023-09-06 | |
| Enamine | EN300-2935067-0.1g |
6-bromo-4H,7H-thieno[3,2-b]pyridin-7-one |
104515-01-7 | 95% | 0.1g |
$135.0 | 2023-09-06 | |
| Enamine | EN300-2935067-0.25g |
6-bromo-4H,7H-thieno[3,2-b]pyridin-7-one |
104515-01-7 | 95% | 0.25g |
$193.0 | 2023-09-06 | |
| Enamine | EN300-2935067-0.5g |
6-bromo-4H,7H-thieno[3,2-b]pyridin-7-one |
104515-01-7 | 95% | 0.5g |
$303.0 | 2023-09-06 | |
| Enamine | EN300-2935067-1.0g |
6-bromo-4H,7H-thieno[3,2-b]pyridin-7-one |
104515-01-7 | 95% | 1g |
$390.0 | 2023-05-30 | |
| Enamine | EN300-2935067-2.5g |
6-bromo-4H,7H-thieno[3,2-b]pyridin-7-one |
104515-01-7 | 95% | 2.5g |
$869.0 | 2023-09-06 | |
| Enamine | EN300-2935067-5.0g |
6-bromo-4H,7H-thieno[3,2-b]pyridin-7-one |
104515-01-7 | 95% | 5g |
$1668.0 | 2023-05-30 |
6-bromo-4H,7H-thieno3,2-bpyridin-7-one Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 6-bromo-4H,7H-thieno3,2-bpyridin-7-one
6-Bromo-4H,7H-Thieno[3,2-b]Pyridin-7-One: A Comprehensive Overview
The compound 6-Bromo-4H,7H-Thieno[3,2-b]Pyridin-7-One (CAS No. 104515-01-7) is a heterocyclic aromatic compound with significant potential in various fields of organic chemistry and pharmacology. This compound belongs to the class of thienopyridones, which are known for their unique structural features and versatile applications. The molecule consists of a pyridone ring fused with a thiophene ring, with a bromine atom at the 6-position. This structural arrangement imparts unique electronic and steric properties to the molecule, making it a valuable substrate for further chemical modifications and biological evaluations.
Recent studies have highlighted the importance of thienopyridones as scaffolds for drug discovery. The fusion of the pyridone and thiophene rings creates a rigid structure that can interact with various biological targets. For instance, researchers have explored the potential of 6-Bromo-4H,7H-Thieno[3,2-b]Pyridin-7-One as a lead compound for developing inhibitors of kinases and other enzymes involved in disease pathways. The presence of the bromine atom at the 6-position further enhances the molecule's reactivity and selectivity in biochemical assays.
The synthesis of 6-Bromo-4H,7H-Thieno[3,2-b]Pyridin-7-One involves a multi-step process that typically begins with the preparation of the corresponding thienopyridine derivative. The introduction of the bromine atom is achieved through electrophilic substitution reactions or via metal-mediated coupling processes. Recent advancements in catalytic methods have enabled more efficient and selective synthesis routes for this compound. For example, the use of palladium catalysts in cross-coupling reactions has significantly improved the yield and purity of 6-Bromo-4H,7H-Thieno[3,2-b]Pyridin-7-One.
In terms of pharmacological activity, 6-Bromo-4H,7H-Thieno[3,2-b]Pyridin-7-One has shown promising results in preclinical studies. Researchers have reported its ability to modulate key signaling pathways involved in inflammation and cancer. For instance, studies have demonstrated that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are central to inflammatory processes. Additionally, its potential as an anti-cancer agent has been explored through in vitro assays against various cancer cell lines.
The structural versatility of 6-Bromo-4H,7H-Thieno[3,2-b]Pyridin-7-One also makes it an attractive candidate for materials science applications. Its aromaticity and conjugation properties make it suitable for use in organic electronics and optoelectronic devices. Recent research has focused on incorporating this compound into organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The molecule's ability to undergo further functionalization allows for fine-tuning its electronic properties to meet specific device requirements.
From an environmental perspective, understanding the degradation pathways and toxicity profiles of 6-Bromo-4H,7H-Thieno[3,2-b]Pyridin-7-One is crucial for its safe handling and application. Studies have shown that this compound undergoes hydrolytic degradation under certain conditions, releasing less toxic byproducts. However, further research is needed to fully characterize its environmental impact and develop strategies for minimizing ecological risks.
In conclusion, 6-Bromo-4H,7H-Thieno[3,2-b]Pyridin-7-One (CAS No. 104515-01-7) is a multifaceted compound with diverse applications across chemistry and biology. Its unique structure enables it to serve as a valuable building block for drug discovery and materials science innovations. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both therapeutic development and technological advancements.
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